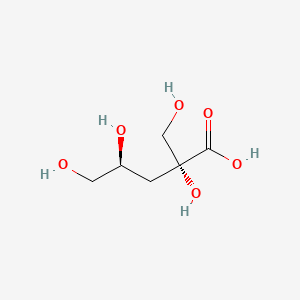
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Isosaccharinic acid: is a sugar acid derived from the alkaline degradation of cellulose. It is one of the primary degradation products formed when cellulose is exposed to high pH conditions, such as those found in cementitious environments. This compound is of particular interest due to its ability to form strong complexes with various metal ions, which has implications for the mobility of radionuclides in nuclear waste repositories .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-D-Isosaccharinic acid is typically produced through the alkaline degradation of cellulose. The process involves treating cellulose with a strong base, such as sodium hydroxide, at elevated temperatures. This reaction breaks down the cellulose into smaller sugar acids, including (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid .
Industrial Production Methods: : In an industrial setting, the production of this compound acid can be scaled up by using large reactors where cellulose is continuously fed and treated with sodium hydroxide. The reaction conditions are carefully controlled to optimize the yield of this compound acid while minimizing the formation of other by-products .
Chemical Reactions Analysis
Types of Reactions: : Beta-D-Isosaccharinic acid undergoes several types of chemical reactions, including complexation, oxidation, and reduction. It is known to form stable complexes with metal ions such as calcium, uranium, and thorium .
Common Reagents and Conditions
Complexation: Beta-D-Isosaccharinic acid forms complexes with metal ions in neutral to alkaline conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and reagents for these reactions are less commonly studied.
Major Products: : The major products formed from the reactions of (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid include various metal-isosaccharinate complexes. These complexes are of interest due to their stability and potential impact on the mobility of radionuclides .
Scientific Research Applications
Mechanism of Action
The mechanism by which (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The dominant binding motifs in these complexes are 5- and 6-membered rings involving the carboxylic group and the hydroxy groups of the acid . This complexation can significantly affect the solubility and mobility of metal ions, particularly in alkaline environments .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Isosaccharinic acid: Another isomer of isosaccharinic acid, which is also formed during the alkaline degradation of cellulose.
Gluconic acid: A sugar acid that is often used as a structural and functional model for isosaccharinic acids.
Uniqueness: : Beta-D-Isosaccharinic acid is unique in its ability to form stable complexes with a wide range of metal ions, which makes it particularly relevant for studies related to nuclear waste management. Its structural configuration allows for specific binding interactions that are not observed with other similar compounds .
Properties
IUPAC Name |
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVJIDEXZEOTB-UJURSFKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@](CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3,4-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

